molecular formula C9H21N3O3 B14880066 2,2',2''-(1,3,5-Triazinane-2,4,6-triyl)tris(ethan-1-ol)

2,2',2''-(1,3,5-Triazinane-2,4,6-triyl)tris(ethan-1-ol)

Cat. No.: B14880066
M. Wt: 219.28 g/mol
InChI Key: KMRIHGAXDVSHDL-UHFFFAOYSA-N
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Description

Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine is a chemical compound with the molecular formula C₉H₂₁N₃O₃. It is a clear, colorless to faint yellow liquid commonly used as a biocide in various industrial applications. This compound is known for its ability to release formaldehyde, which contributes to its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine is typically synthesized through the reaction of formaldehyde with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired triazine structure. The general reaction can be represented as follows:

3CH₂O+N(CH₂CH₂OH)₃C₉H₂₁N₃O₃+3H₂O3 \text{CH₂O} + \text{N(CH₂CH₂OH)₃} \rightarrow \text{C₉H₂₁N₃O₃} + 3 \text{H₂O} 3CH₂O+N(CH₂CH₂OH)₃→C₉H₂₁N₃O₃+3H₂O

The reaction is usually conducted at a temperature range of 20-25°C and requires a catalyst to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine involves large-scale reactors where the reactants are mixed and maintained at optimal conditions for maximum yield. The product is then purified and concentrated to the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various by-products, depending on the conditions and reagents used.

    Substitution: It can participate in substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base like pyridine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formaldehyde and other aldehydes, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine exerts its effects is through the release of formaldehyde. Formaldehyde is a potent antimicrobial agent that disrupts the cellular processes of microorganisms, leading to their death. The compound targets various molecular pathways, including protein and nucleic acid synthesis, thereby inhibiting microbial growth .

Comparison with Similar Compounds

Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine can be compared with other formaldehyde-releasing biocides, such as:

    Hexahydro-1,3,5-tris(2-hydroxyethyl)-5-triazine: Similar in structure but with different substitution patterns.

    N-methylol-chloracetamide: Another formaldehyde-releasing biocide used in various applications.

Uniqueness: Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine is unique due to its specific triazine structure, which provides a controlled release of formaldehyde, making it highly effective as a biocide in various industrial applications .

Properties

Molecular Formula

C9H21N3O3

Molecular Weight

219.28 g/mol

IUPAC Name

2-[4,6-bis(2-hydroxyethyl)-1,3,5-triazinan-2-yl]ethanol

InChI

InChI=1S/C9H21N3O3/c13-4-1-7-10-8(2-5-14)12-9(11-7)3-6-15/h7-15H,1-6H2

InChI Key

KMRIHGAXDVSHDL-UHFFFAOYSA-N

Canonical SMILES

C(CO)C1NC(NC(N1)CCO)CCO

Origin of Product

United States

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